N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
A study by Lalpara et al. (2021) focused on synthesizing a series of compounds, including N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, and evaluated them for in vitro antidiabetic activity. The compounds were assessed using the α-amylase inhibition assay, suggesting potential applications in diabetes management Lalpara et al., 2021.
Crystallography and Structural Analysis
The molecular and crystal structure of related compounds has been a subject of study. For instance, Kurbanova et al. (2009) investigated the crystal structures of related tetrahydropyrimidine derivatives, providing insights into their molecular conformations Kurbanova et al., 2009. Similarly, Rajarajeswari et al. (2020) conducted an analysis of the molecular structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which can be relevant for understanding the properties of the compound Rajarajeswari et al., 2020.
Synthesis and Chemical Reactions
Various studies have explored the synthesis and reactions of tetrahydropyrimidine derivatives. Gein et al. (2018) described the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, highlighting the use of sodium hydrogen sulfate as a catalyst Gein et al., 2018. Additionally, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thiones and their biological activities have been studied, offering insights into the potential therapeutic applications of these compounds Akbari et al., 2008.
Pharmacological Screening
Chatterjee et al. (2010) reported on the synthesis and preliminary pharmacological screening of similar carboxamide derivatives. They found significant antiplatelet activity and moderate anticardiac activity in these compounds Chatterjee et al., 2010.
Mechanism of Action
Target of Action
It is believed to interact with certain proteins involved in the pathogenesis of alzheimer’s disease .
Mode of Action
The compound is thought to interact with its targets, leading to a series of pathological changes. It has been suggested that the compound may be involved in the activation of a specific inflammatory protein, which can lead to the disruption of the blood-brain barrier .
Biochemical Pathways
The compound is believed to affect certain biochemical pathways related to Alzheimer’s disease. It may induce the leakage of the human blood-brain barrier, allowing toxic substances to enter the brain from the blood, damaging brain cells and disrupting cognitive function . This process can trigger memory problems in patients, regardless of whether the brain shows signs of beta-amyloid, a sticky plaque considered a disease marker for Alzheimer’s .
Result of Action
The compound’s action may potentially slow down or prevent cognitive decline in Alzheimer’s patients carrying the APOE4 gene, independent of beta-amyloid pathology .
properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBJSLZGLBHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.